N-(6-Ethoxybenzo[d]thiazol-2-yl)cyanamide
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Overview
Description
Cyanamide, (6-ethoxy-2-benzothiazolyl)-(9CI) is a chemical compound with the molecular formula C10H9N3OS. It is known for its unique structure, which includes a benzothiazole ring substituted with an ethoxy group and a cyanamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyanamide, (6-ethoxy-2-benzothiazolyl)-(9CI) typically involves the reaction of 6-ethoxy-2-mercaptobenzothiazole with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyanamide, (6-ethoxy-2-benzothiazolyl)-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyanamide group to an amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
Cyanamide, (6-ethoxy-2-benzothiazolyl)-(9CI) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyanamide, (6-ethoxy-2-benzothiazolyl)-(9CI) involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Known for their antimicrobial properties.
Benzothiazole derivatives: Widely studied for their biological activities.
Cyanamide derivatives: Explored for their diverse chemical reactivity.
Uniqueness
Cyanamide, (6-ethoxy-2-benzothiazolyl)-(9CI) is unique due to its combination of a benzothiazole ring with an ethoxy group and a cyanamide functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
119283-95-3 |
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Molecular Formula |
C10H9N3OS |
Molecular Weight |
219.27 g/mol |
IUPAC Name |
(6-ethoxy-1,3-benzothiazol-2-yl)cyanamide |
InChI |
InChI=1S/C10H9N3OS/c1-2-14-7-3-4-8-9(5-7)15-10(13-8)12-6-11/h3-5H,2H2,1H3,(H,12,13) |
InChI Key |
GNVBNJXZJUFYPW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC#N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC#N |
Synonyms |
Cyanamide, (6-ethoxy-2-benzothiazolyl)- (9CI) |
Origin of Product |
United States |
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